
Thalidomide-O-acetamido-PEG2-propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-acetamido-PEG2-propargyl is a synthesized compound that incorporates a thalidomide-based cereblon ligand, a polyethylene glycol (PEG) linker, and a propargyl group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs) and other research applications. It is known for its ability to undergo click chemistry reactions, making it a valuable tool in chemical biology and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG2-propargyl involves several steps:
Thalidomide Activation: Thalidomide is first activated by reacting with a suitable reagent to introduce a functional group that can be further modified.
PEG Linker Attachment: A PEG linker is then attached to the activated thalidomide. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Propargyl Group Introduction: Finally, the propargyl group is introduced to the PEG-linked thalidomide through a substitution reaction. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield. The compound is usually produced in reagent grade for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-O-acetamido-PEG2-propargyl undergoes several types of chemical reactions:
Click Chemistry: The compound contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups.
Substitution Reactions: The propargyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Bases: Used in substitution reactions to deprotonate nucleophiles and promote the reaction.
Major Products
The major products formed from these reactions are typically conjugates of this compound with other molecules, such as proteins or small molecules, through the formation of triazole linkages .
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-acetamido-PEG2-propargyl has a wide range of scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules and conjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of functional coatings and nanomaterials.
Wirkmechanismus
The mechanism of action of Thalidomide-O-acetamido-PEG2-propargyl involves its ability to bind to cereblon, a protein that plays a role in the ubiquitin-proteasome system. By binding to cereblon, the compound can recruit target proteins for degradation through the formation of PROTACs. This process involves the ubiquitination of the target protein, leading to its subsequent degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide-O-PEG2-propargyl: Similar structure but lacks the acetamido group.
Thalidomide-O-PEG4-propargyl: Contains a longer PEG linker.
Uniqueness
Thalidomide-O-acetamido-PEG2-propargyl is unique due to the presence of the acetamido group, which can provide additional sites for chemical modification and enhance its versatility in research applications .
Eigenschaften
Molekularformel |
C22H23N3O8 |
|---|---|
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-(2-prop-2-ynoxyethoxy)ethyl]acetamide |
InChI |
InChI=1S/C22H23N3O8/c1-2-9-31-11-12-32-10-8-23-18(27)13-33-16-5-3-4-14-19(16)22(30)25(21(14)29)15-6-7-17(26)24-20(15)28/h1,3-5,15H,6-13H2,(H,23,27)(H,24,26,28) |
InChI-Schlüssel |
XBQJQCALGXGWEG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



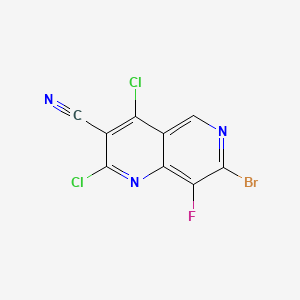


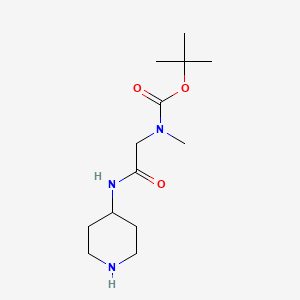

![1-Tert-butoxycarbonylspiro[azetidine-3,2'-indane]-2-carboxylic acid](/img/structure/B14770048.png)
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)
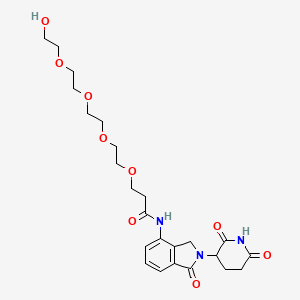
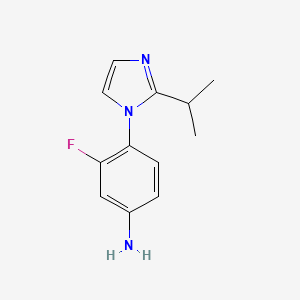
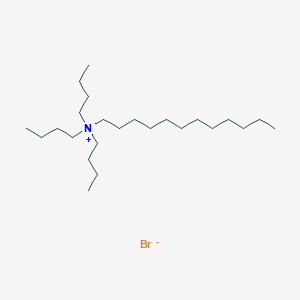
![2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B14770087.png)
![trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)

